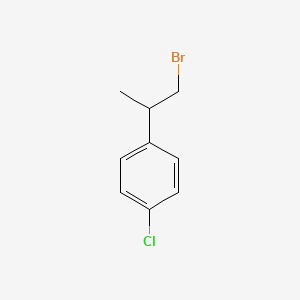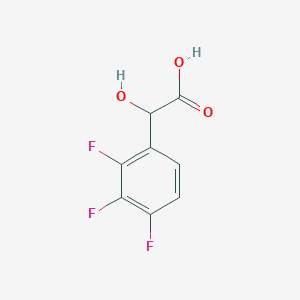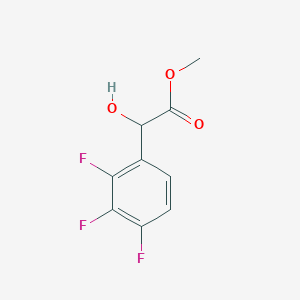
3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-tert-Butyl-5-chloro-1-phenyl-1H-pyrazole (3-TBCP) is an organic compound belonging to the pyrazole family. It is an interesting molecule due to its unique structure and potential applications. 3-TBCP has been studied for its use in various fields, such as organic synthesis, drug synthesis, and biochemical research. The following paper will discuss the synthesis method for 3-TBCP, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole has been studied for its potential applications in various scientific fields. It has been used as a reagent in organic synthesis, as a catalyst in drug synthesis, and for biochemical research. This compound has also been studied for its potential use as an insecticide and as a fungicide.
作用機序
The mechanism of action of 3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole is not well understood. It is believed that this compound binds to certain enzymes, inhibiting their activity. This inhibition of enzyme activity is thought to be responsible for the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, leading to changes in cellular metabolism. It has also been shown to have antifungal and insecticidal activity. In addition, this compound has been shown to have an effect on the central nervous system, leading to changes in behavior and cognition.
実験室実験の利点と制限
3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of solvents. It is also relatively nontoxic, making it safe to handle and use in experiments. However, this compound also has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, its mechanism of action is not well understood, making it difficult to predict its effects in experiments.
将来の方向性
The potential applications of 3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole are vast, and there are many potential future directions for research. One possible direction is to investigate the mechanism of action of this compound in more detail. This could help to better understand its biochemical and physiological effects, and could lead to the development of new drugs or insecticides. Another possible direction is to investigate the use of this compound in organic synthesis, as it could potentially be used as a catalyst for the synthesis of drugs or other compounds. Finally, further research could be conducted to explore the potential use of this compound as an insecticide or fungicide.
合成法
3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole can be synthesized by a variety of methods. The most common method is a reaction between 5-chloro-1-phenyl-1H-pyrazole and tert-butyl bromide. This reaction is carried out in an organic solvent such as dichloromethane, and is catalyzed by a base such as sodium hydroxide. The reaction produces a tert-butyl ester of this compound, which can be purified by recrystallization. Another method for synthesizing this compound is a reaction between 5-chloro-1-phenyl-1H-pyrazole and tert-butyl isocyanide. This reaction is also carried out in an organic solvent such as dichloromethane, and is catalyzed by a base such as sodium hydroxide. The reaction produces a tert-butyl isocyanide of this compound, which can be purified by recrystallization.
特性
IUPAC Name |
3-tert-butyl-5-chloro-1-phenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2/c1-13(2,3)11-9-12(14)16(15-11)10-7-5-4-6-8-10/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPGUHBAMMMCJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)Cl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(6,7-Dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-phenethyl-amine](/img/structure/B6616340.png)









